3-Chlorobenzene-1-sulfonyl isocyanate

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-(oxomethylidene)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3S/c8-6-2-1-3-7(4-6)13(11,12)9-5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUFPYFZTTSMGCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)S(=O)(=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60601592 | |

| Record name | 3-Chlorobenzene-1-sulfonyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68984-05-4 | |

| Record name | 3-Chlorobenzene-1-sulfonyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorobenzene-1-sulfonyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chlorobenzenesulfonyl isocyanate chemical structure and molecular weight

An In-Depth Technical Guide to 3-Chlorobenzenesulfonyl Isocyanate for Advanced Research

Executive Summary: This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the chemical properties, synthesis, handling, and applications of 3-Chlorobenzenesulfonyl Isocyanate. This highly reactive electrophilic compound is a valuable building block in modern organic synthesis, enabling the introduction of the chlorobenzenesulfonamide moiety, a key pharmacophore in various therapeutic agents. This document provides an in-depth analysis of its reactivity, detailed experimental considerations, and its strategic role in the synthesis of complex molecules, grounded in authoritative scientific literature.

Introduction to 3-Chlorobenzenesulfonyl Isocyanate

3-Chlorobenzenesulfonyl isocyanate belongs to the class of sulfonyl isocyanates, which are distinguished by their exceptional reactivity. This reactivity stems from the presence of two powerful electron-withdrawing groups attached to the nitrogen atom: the chlorosulfonyl group (-SO₂Cl) and the isocyanate moiety (-N=C=O). The parent compound, chlorosulfonyl isocyanate (CSI), is one of the most reactive isocyanates known and has been a cornerstone of organic synthesis since its discovery.[1][2]

The subject of this guide, the 3-chloro-substituted aromatic analogue, combines the potent reactivity of the sulfonyl isocyanate functional group with the synthetic versatility of a chlorinated benzene ring. The chlorine atom at the meta-position provides a stable, yet reactive, handle for further molecular elaboration through reactions such as nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling, making it a particularly strategic reagent in the design and synthesis of drug candidates and functional materials.[3]

Physicochemical Properties and Structural Data

A precise understanding of the physicochemical properties of 3-Chlorobenzenesulfonyl Isocyanate is fundamental for its safe handling and effective use in synthesis.

Chemical Structure and Molecular Formula

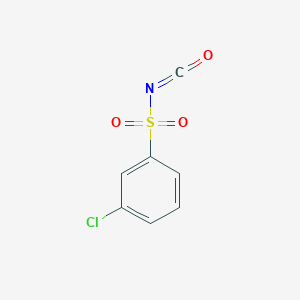

The structure consists of a benzene ring substituted with a chlorine atom at the 3-position and a sulfonyl isocyanate group at the 1-position.

Molecular Formula: C₇H₄ClNO₃S[4]

Diagram 1: Chemical Structure of 3-Chlorobenzenesulfonyl Isocyanate

Caption: 2D structure of 3-Chlorobenzenesulfonyl Isocyanate.

Quantitative Data and Identifiers

The key identifying and physical properties of 3-Chlorobenzenesulfonyl Isocyanate are summarized in the table below. This data is critical for reaction planning, purification, and safety assessments.

| Property | Value | Source |

| IUPAC Name | 3-chlorobenzene-1-sulfonyl isocyanate | - |

| CAS Number | 68984-05-4 | [4] |

| Molecular Weight | 217.63 g/mol | [4] |

| Molecular Formula | C₇H₄ClNO₃S | [4] |

| SMILES | O=S(C1=CC=CC(Cl)=C1)(N=C=O)=O | [4] |

| MDL Number | MFCD16309989 | [4] |

Synthesis and Safe Handling

Given its high reactivity, both the synthesis and handling of 3-Chlorobenzenesulfonyl Isocyanate require meticulous attention to experimental conditions and safety protocols.

Synthetic Pathway

Arylsulfonyl isocyanates are typically synthesized from the corresponding sulfonamides. A common and effective industrial method involves the reaction of the sulfonamide with phosgene (or a phosgene equivalent like triphosgene) in an inert solvent, often with a catalyst.[5] The reaction proceeds by converting the sulfonamide into a carbamoyl chloride intermediate, which then eliminates HCl to form the isocyanate.

Diagram 2: General Synthesis of 3-Chlorobenzenesulfonyl Isocyanate

Caption: Plausible synthetic route from the corresponding sulfonamide.[5]

Safety and Handling Protocols

CAUTION: 3-Chlorobenzenesulfonyl Isocyanate is a corrosive, moisture-sensitive, and toxic compound. All manipulations must be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE).

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., butyl rubber), and splash-proof safety goggles or a full-face shield.

-

Moisture Sensitivity: The isocyanate group reacts violently with water, releasing CO₂ gas and forming the corresponding sulfonamide. This can cause a dangerous pressure buildup in sealed containers.[6][7] Always handle the reagent under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.

-

Incompatible Materials: Avoid contact with water, alcohols, amines, strong bases, and oxidizing agents.[8]

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area designated for corrosive materials.[9]

-

Spill Management: In case of a spill, absorb with an inert, non-combustible material like sand or vermiculite. Do not use water.[10]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of 3-Chlorobenzenesulfonyl Isocyanate is derived from its two highly electrophilic centers: the carbon atom of the isocyanate group and the sulfur atom of the chlorosulfonyl group.

-

Primary Reactive Site: The isocyanate carbon is extremely electrophilic and is the primary site of attack by most nucleophiles. This reactivity is significantly enhanced by the adjacent sulfonyl group.[1]

-

Secondary Reactive Site: The sulfur atom can also undergo nucleophilic attack, leading to the displacement of the chloride ion. This reaction typically requires stronger nucleophiles or harsher conditions compared to reactions at the isocyanate carbon.

Reaction with Nucleophiles: A Predictable Pathway

The reaction with nucleophiles such as amines and alcohols is rapid, exothermic, and typically proceeds in a chemoselective manner at the isocyanate carbon.

Diagram 3: Reaction with a Primary Amine to form a Sulfonylurea

Caption: Mechanism for the formation of a sulfonylurea derivative.

Applications in Drug Discovery and Synthesis

The structural motifs derived from 3-Chlorobenzenesulfonyl Isocyanate are prevalent in medicinal chemistry. The resulting N-sulfonylureas and N-sulfonylcarbamates are key components of numerous biologically active compounds.

-

Synthesis of Sulfonylureas: This class of compounds is well-known in drug development, most notably as antidiabetic agents. The reaction of 3-Chlorobenzenesulfonyl Isocyanate with various amines provides a direct and efficient route to novel sulfonylurea libraries for screening.

-

Precursor to β-Lactams: In a powerful cycloaddition reaction, sulfonyl isocyanates react with alkenes to form N-sulfonyl-β-lactams.[11][12] These intermediates are precursors to β-lactams, the core structure of penicillin and cephalosporin antibiotics. Subsequent reductive or hydrolytic removal of the sulfonyl group yields the free N-H lactam.

-

Platform for Diversification: The "meta-chloro" substituent serves as a versatile anchor point for late-stage functionalization. For instance, it can be used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new aryl, alkyl, or amino groups, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies.[13]

Experimental Protocol: Synthesis of a Sulfonylurea Derivative

This protocol provides a representative, self-validating procedure for the synthesis of a sulfonylurea derivative using 3-Chlorobenzenesulfonyl Isocyanate. The causality behind each step is explained to provide field-proven insight.

Objective: To synthesize N-((3-chlorophenyl)sulfonyl)-N'-(propyl)urea.

Materials:

-

3-Chlorobenzenesulfonyl Isocyanate (1.0 eq)

-

Propylamine (1.05 eq)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Nitrogen or Argon gas supply

-

Oven-dried glassware (round-bottom flask, addition funnel)

-

Magnetic stirrer

Protocol:

-

System Inerting (Causality: Preventing Hydrolysis): Assemble the reaction glassware and flame-dry under vacuum or oven-dry thoroughly. Allow to cool to room temperature under a stream of inert gas (N₂ or Ar). This step is critical to remove adsorbed water, which would otherwise rapidly decompose the starting material.

-

Reagent Preparation (Causality: Controlled Stoichiometry): In the inert atmosphere, dissolve 3-Chlorobenzenesulfonyl Isocyanate (e.g., 2.18 g, 10 mmol) in 20 mL of anhydrous DCM in the round-bottom flask. In a separate flask, prepare a solution of propylamine (0.62 g, 10.5 mmol) in 10 mL of anhydrous DCM.

-

Reaction Setup (Causality: Managing Exothermicity): Cool the isocyanate solution to 0 °C using an ice-water bath. Place the propylamine solution in the addition funnel. The reaction is highly exothermic; cooling prevents the formation of side products and ensures controlled addition.

-

Nucleophilic Addition (Causality: Ensuring Complete Reaction): Add the propylamine solution dropwise to the stirred isocyanate solution over 15-20 minutes, maintaining the internal temperature below 5 °C. The addition of a slight excess (1.05 eq) of the nucleophile ensures the complete consumption of the valuable isocyanate.

-

Reaction Monitoring and Completion (Causality: Self-Validation): After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. The reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the disappearance of the starting isocyanate. The formation of a white precipitate (the product) is often a visual indicator of reaction progress.

-

Workup and Isolation (Causality: Product Purification):

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

The resulting crude solid can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel chromatography if necessary.

-

Dry the purified product under vacuum to yield the desired N-((3-chlorophenyl)sulfonyl)-N'-(propyl)urea.

-

Conclusion

3-Chlorobenzenesulfonyl Isocyanate is a potent and versatile reagent for advanced organic synthesis. Its high electrophilicity, coupled with the synthetic handle provided by the chlorine substituent, makes it an invaluable tool for researchers in drug discovery and materials science. A thorough understanding of its reactivity and strict adherence to anhydrous handling protocols are paramount to harnessing its full synthetic potential safely and effectively. The strategic application of this building block will undoubtedly continue to facilitate the discovery and development of novel, high-value chemical entities.

References

-

International Paint. (2016). Safety Data Sheet INTERTHANE 990 PATTERSON ORANGE PART A.

-

Santa Cruz Biotechnology, Inc. (n.d.). Chlorosulfonyl isocyanate Safety Data Sheet.

-

Graf, R. (1966). Chlorosulfonyl isocyanate. Organic Syntheses, 46, 23.

-

Lohaus, G. (1970). Cinnamonitrile. Organic Syntheses, 50, 31.

-

Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Chlorobenzenesulfonyl chloride.

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Chlorophenyl isocyanate.

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Chlorobenzenesulfonyl chloride.

-

Sigma-Aldrich. (n.d.). 4-Chlorobenzenesulfonyl isocyanate 97%.

-

ChemicalBook. (n.d.). Chlorosulfonyl isocyanate CAS#: 1189-71-5.

-

ChemicalBook. (n.d.). 3-Chlorobenzenesulfonyl chloride CAS#: 2888-06-4.

-

NIST. (n.d.). 3-Chlorobenzenesulfonyl chloride. In NIST Chemistry WebBook.

-

NIST. (n.d.). 4-Chlorobenzenesulfonyl isocyanate. In NIST Chemistry WebBook.

-

BLD Pharm. (n.d.). This compound CAS No.:68984-05-4.

-

National Center for Biotechnology Information. (n.d.). Chlorosulfonyl isocyanate. PubChem Compound Database.

-

Arxada. (n.d.). Chlorosulfonyl Isocyanate (CSI): The Raw Material to Synthesize Carbamates, Lactams, Sulfamides and Many More.

-

De, S. K. (2018). Application of Chlorosulfonyl Isocyanate (CSI) in the Synthesis of Fused Tetracyclic Ketone Ring Systems. Molecules, 23(11), 2948.

-

Wikipedia. (n.d.). Chlorosulfonyl isocyanate.

-

Sigma-Aldrich. (n.d.). 2-Chlorobenzenesulfonyl isocyanate 90%.

-

Sigma-Aldrich. (n.d.). 3-Chlorobenzenesulfonyl chloride 97%.

-

Georganics. (n.d.). 4-Chlorobenzenesulfonyl isocyanate.

-

Google Patents. (n.d.). EP0064322A2 - Benzenesulfonyl isocyanates, isothiocyanates, chlorides, and sulfonamides having a fluorinated substituent.

-

Chemam, F., et al. (2022). Recent advances in the chemistry of chlorosulfonyl isocyanate: a review. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(8), 777-787.

-

Heasley, V. L., et al. (2007). Reaction of Chlorosulfonyl Isocyanate (CSI) with Fluorosubstituted Alkenes: Evidence of a Concerted Pathway for Reaction of CSI with Fluorosubstituted Alkenes. The Journal of Organic Chemistry, 72(23), 8847-8852.

-

Google Patents. (n.d.). CN101891657B - Manufacturing method of chlorosulfonyl isocyanate.

-

Chem-Cargos. (n.d.). The Role of 4-Chlorobenzenesulfonyl Chloride in Modern Pharmaceutical Synthesis.

-

Google Patents. (n.d.). EP0064322B1 - Benzenesulfonyl isocyanates, isothiocyanates, chlorides, and sulfonamides having a fluorinated substituent.

-

National Center for Biotechnology Information. (n.d.). 3-Chlorobenzenesulphonyl chloride. PubChem Compound Database.

-

G. S. S. S. N., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130517.

-

University of Chile. (2023). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Pharmaceuticals, 16(11), 1599.

Sources

- 1. arxada.com [arxada.com]

- 2. Chlorosulfonyl isocyanate - Wikipedia [en.wikipedia.org]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 68984-05-4|this compound|BLD Pharm [bldpharm.com]

- 5. EP0064322A2 - Benzenesulfonyl isocyanates, isothiocyanates, chlorides, and sulfonamides having a fluorinated substituent - Google Patents [patents.google.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 11. Chlorosulfonyl isocyanate CAS#: 1189-71-5 [m.chemicalbook.com]

- 12. Application of Chlorosulfonyl Isocyanate (CSI) in the Synthesis of Fused Tetracyclic Ketone Ring Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

A Comparative Analysis for the Advanced Researcher: 3-Chlorobenzene-1-sulfonyl Isocyanate vs. Chlorosulfonyl Isocyanate

An In-Depth Technical Guide

Abstract

Sulfonyl isocyanates are a powerful class of reagents in modern organic synthesis, prized for their unique reactivity that bridges sulfonyl chemistry with the versatile transformations of isocyanates. Within this class, a stark dichotomy in application and reactivity exists between simple, aliphatic members and their aromatic counterparts. This technical guide provides an in-depth, comparative analysis of two archetypal reagents: the exceptionally reactive Chlorosulfonyl Isocyanate (CSI) and the more structurally complex 3-Chlorobenzene-1-sulfonyl Isocyanate. We will dissect their fundamental differences in molecular structure, electronic properties, and steric hindrance, which in turn dictate their divergent reactivity profiles and strategic applications in chemical synthesis, particularly within the realms of pharmaceutical and agrochemical development. This paper moves beyond a simple listing of properties to explain the causal relationships between structure and function, offering field-proven insights and detailed experimental context for researchers, scientists, and drug development professionals.

Molecular Structure: The Foundation of Divergent Reactivity

The fundamental difference between Chlorosulfonyl Isocyanate (CSI) and this compound lies in the group attached to the sulfonyl moiety. This single structural change dramatically alters the electronic and steric profile of the entire molecule, setting the stage for their distinct chemical behaviors.

-

Chlorosulfonyl Isocyanate (CSI) , with the formula ClSO₂NCO, is a small, compact molecule.[1][2][3] It features a highly electronegative chlorine atom directly bonded to the sulfur. This direct attachment makes the sulfonyl group (SO₂Cl) an exceptionally powerful electron-withdrawing group, which inductively polarizes the entire molecule.[1]

-

This compound , with the formula C₇H₄ClNO₃S, incorporates an aromatic ring.[4] The 3-chlorophenyl group is also electron-withdrawing, but its electronic influence on the sulfonyl-isocyanate core is modulated by resonance effects and its significantly larger steric footprint compared to a single chlorine atom.

Caption: Molecular structures of CSI and this compound.

Comparative Physicochemical Properties

The structural differences are directly reflected in the physical properties of these reagents. The addition of the benzene ring significantly increases the molecular weight and boiling point.

| Property | Chlorosulfonyl Isocyanate (CSI) | This compound | Rationale for Difference |

| CAS Number | 1189-71-5[2][5] | 68984-05-4[4] | Unique chemical identity. |

| Molecular Formula | CClNO₃S[2][5] | C₇H₄ClNO₃S[4] | Presence of the C₆H₄ aromatic ring. |

| Molecular Weight | 141.53 g/mol [2][3] | 217.63 g/mol [4] | Significant mass contribution from the aryl group. |

| Physical State | Colorless liquid[5][6] | Solid or high-boiling liquid | Increased intermolecular forces (van der Waals, pi-stacking). |

| Boiling Point | 107-108 °C[5][6][7] | > 200 °C (estimated) | Higher molecular weight and stronger intermolecular attractions. |

| Density | ~1.626 g/mL (at 25 °C)[5][6][7] | > 1.6 g/mL (estimated) | Dense packing due to heavy atoms (Cl, S). |

| Reactivity with Water | Reacts violently[1][5][8] | Reacts, but generally less violently | The extreme electrophilicity of CSI leads to rapid, exothermic hydrolysis. |

The Core Directive: A Tale of Two Reactivities

The synthetic utility of an isocyanate is dictated by the electrophilicity of its carbon atom. Here, the two compounds diverge significantly, leading to different applications and handling requirements.

The Unparalleled Electrophilicity of CSI

CSI is renowned as one of the most chemically reactive isocyanates known.[9] Its reactivity stems from two potent, electron-withdrawing groups—the chlorosulfonyl group and the isocyanate itself—flanking each other.[1] This creates two highly electrophilic sites:

-

Isocyanate Carbon (Primary Site): This is the most reactive site, readily attacked by a vast range of nucleophiles.[9]

-

Sulfonyl Sulfur (Secondary Site): The sulfur atom is also electrophilic and can be targeted by nucleophiles, although this pathway is generally secondary to reactions at the isocyanate.[9]

This extreme reactivity means CSI reacts readily with alcohols, amines, carboxylic acids, and even less reactive nucleophiles like alkenes and epoxides.[9][10][11] The isocyanate portion almost always reacts before the chlorosulfonyl group, a selectivity that is crucial for its synthetic applications.

Modulated Reactivity of this compound

The presence of the 3-chlorophenyl ring makes this reagent a potent electrophile, but its reactivity is tempered compared to CSI. The aromatic ring provides steric bulk around the sulfonyl group, potentially hindering the approach of nucleophiles. While the chlorophenyl group is electron-withdrawing, it does not activate the isocyanate to the same extreme degree as the lone chlorine atom in CSI.

This modulated reactivity is not a disadvantage; rather, it allows for more controlled reactions. It is less likely to undergo the violent reactions with protic solvents that characterize CSI and can be used under conditions where CSI might lead to decomposition or unwanted side products. Its primary role is not as a hyper-reactive building block, but as a precise tool for installing the entire 3-chlorobenzenesulfonylcarbamoyl or 3-chlorobenzenesulfonamide moiety.

Caption: Reactivity pathways of CSI vs. its aromatic analogue.

Divergent Applications in Synthesis and Drug Discovery

The difference in reactivity directly translates to distinct strategic applications in synthesis. One serves as a versatile, foundational building block, while the other is used to install a specific, often final, molecular fragment.

CSI: A Versatile Building Block for Core Scaffolds

CSI is a workhorse reagent used to construct key chemical scaffolds that are later elaborated. Its applications are vast and span multiple industries.[9]

-

Pharmaceuticals: CSI is famous for its use in [2+2] cycloaddition reactions with alkenes to form N-chlorosulfonyl β-lactams.[7][12] After removal of the SO₂Cl group, this provides a direct route to the β-lactam core of numerous antibiotics, including cephalosporins like Cefuroxime.[5][13]

-

Agrochemicals: It is a key intermediate for synthesizing sulfonylurea herbicides.[5]

-

Reagent Synthesis: CSI is the precursor to the widely used Burgess reagent, a mild and selective dehydrating agent.[5][9]

-

Materials Science: It is used in the synthesis of the high-performance lithium battery electrolyte salt, LiFSI (Lithium Bis(fluorosulfonyl)imide).[5][13]

In essence, the ClSO₂NCO group is often a temporary "activation handle" that facilitates a key bond-forming event before being modified or removed entirely.

This compound: A Tool for Pharmacophore Installation

In contrast, when a researcher uses this compound, the intention is almost always to incorporate the entire 3-chlorobenzenesulfonyl group into the final target molecule. This aryl sulfonamide moiety is a common feature in many drug candidates, where it serves as a critical part of the pharmacophore, often acting as a hydrogen bond donor/acceptor or interacting with specific pockets in a biological target.

The reaction is typically a straightforward addition of a nucleophile (like an amine) to the isocyanate, directly forming a stable N-(3-chlorobenzenesulfonyl)urea or related sulfonamide. This provides a direct, efficient route to complex molecules where the specific electronic and steric properties of the 3-chlorophenyl group are desired for biological activity.

Experimental Protocols and Handling

The high reactivity of sulfonyl isocyanates, especially CSI, necessitates rigorous safety protocols and anhydrous reaction conditions.

Mandatory Safety and Handling Protocol

Both reagents are hazardous and must be handled with extreme care in a well-ventilated chemical fume hood.

-

Moisture Sensitivity: Both reagents react with water, but CSI reacts violently and exothermically, releasing corrosive HCl and CO₂ gas, which can cause sealed containers to rupture.[1][5][14][15] All glassware and solvents must be scrupulously dried. Reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[8][9][13]

-

Corrosivity: They are highly corrosive and can cause severe chemical burns to skin, eyes, and the respiratory tract.[16][17][18] Full personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat, is mandatory.[17][19]

-

Toxicity & Sensitization: Isocyanate vapors are toxic and can cause respiratory sensitization, leading to asthma-like symptoms upon repeated exposure.[17][18][20]

Caption: General experimental workflow for reactions with sulfonyl isocyanates.

Protocol Example 1: Synthesis of Cinnamonitrile from Cinnamic Acid using CSI

This protocol, adapted from established procedures, demonstrates the use of CSI in a dehydration reaction, a testament to its high reactivity.[16]

-

Setup: A 2 L four-necked, flame-dried flask is equipped with a mechanical stirrer, thermometer, dropping funnel, and a reflux condenser topped with a drying tube.

-

Initial Charge: The flask is charged with cinnamic acid (2.00 moles) and dichloromethane (600 mL).

-

Heating: The mixture is heated to reflux.

-

CSI Addition: A solution of chlorosulfonyl isocyanate (2.05 moles) in dichloromethane (100 mL) is added dropwise over 45 minutes. The evolution of carbon dioxide will be observed.[16]

-

Completion: After the addition is complete, the mixture is heated for an additional hour to ensure all CO₂ has evolved.[16]

-

Workup Introduction: N,N-Dimethylformamide (DMF, 4.11 moles) is added over 15 minutes while cooling the flask in an ice bath to maintain an internal temperature of 15–20 °C.[16]

-

Quenching: The reaction mixture is stirred for another 15 minutes and then carefully poured onto approximately 800 g of ice.

-

Extraction: Once the ice melts, the layers are separated. The aqueous phase is extracted once with dichloromethane (100 mL). The combined organic phases are washed multiple times with water to remove DMF.[16]

-

Purification: The organic solution is dried over potassium carbonate, filtered, and concentrated. The resulting oil is purified by vacuum distillation to yield cinnamonitrile.[16]

Causality Note: The reaction proceeds via the formation of a mixed anhydride, which then decarboxylates and eliminates SO₃ and HCl (facilitated by the DMF) to yield the nitrile. This showcases CSI's ability to act as a potent dehydrating agent for carboxylic acids.

Protocol Example 2: Synthesis of a Sulfonylurea using this compound

This representative protocol illustrates the direct installation of the aryl sulfonamide moiety.

-

Setup: A 250 mL flame-dried, three-necked flask is fitted with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

Initial Charge: The flask is charged with a primary or secondary amine (e.g., benzylamine, 1.0 eq) and anhydrous acetonitrile (50 mL).

-

Cooling: The solution is cooled to 0 °C in an ice bath.

-

Isocyanate Addition: A solution of this compound (1.0 eq) in anhydrous acetonitrile (25 mL) is added dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

-

Monitoring: The reaction is monitored by TLC or LC-MS for the disappearance of the starting amine.

-

Workup: The reaction is quenched by the slow addition of water (50 mL). The resulting precipitate is collected by vacuum filtration.

-

Purification: The crude solid is washed with cold water and then cold diethyl ether to remove any unreacted starting material. The product can be further purified by recrystallization from a suitable solvent like ethanol/water to yield the pure N-((3-chlorophenyl)sulfonyl)-N'-benzylurea.

Causality Note: This is a classic nucleophilic addition reaction. The nitrogen of the amine acts as the nucleophile, attacking the highly electrophilic carbon of the isocyanate. The reaction is clean and high-yielding, demonstrating the reagent's utility in directly synthesizing the target sulfonylurea without the need for subsequent deprotection or modification steps.

Conclusion

While both this compound and chlorosulfonyl isocyanate belong to the same functional class, they are fundamentally different tools for the synthetic chemist.

-

Chlorosulfonyl Isocyanate (CSI) is a small, exceptionally reactive, and versatile building block. Its utility lies in its ability to facilitate key transformations—such as β-lactam formation or serving as a precursor to other reagents—where the sulfonyl group is often a disposable activating group. Its handling requires accommodation for its violent reactivity.

-

This compound is a more specialized reagent. Its value comes from its ability to cleanly and efficiently install the specific 3-chlorobenzenesulfonyl moiety, a common and often essential pharmacophore in drug discovery. Its reactivity is more controlled, making it a precise instrument for late-stage functionalization or the direct synthesis of complex target molecules.

For the drug development professional, understanding this distinction is critical. The choice between these two reagents is not arbitrary but a strategic decision based on whether the goal is to build a foundational scaffold or to install a final, biologically-critical functional group.

References

- Arxada. Chlorosulfonyl Isocyanate (CSI): The Raw Material to Synthesize Carbamates, Lactams, Sulfamides and Many More. Arxada White Paper.

-

Wikipedia. Chlorosulfonyl isocyanate. Wikipedia, The Free Encyclopedia. [Link]

-

Organic Syntheses. Cinnamonitrile. Org. Synth. 1971, 51, 62. [Link]

-

LookChem. Chlorosulfonyl Isocyanate (CSI, CAS 1189-71-5). LookChem. [Link]

-

LookChem. Synthesis of Chlorosulfonyl isocyanate. Chempedia. [Link]

-

VanNatta, J. M., et al. Application of Chlorosulfonyl Isocyanate (CSI) in the Synthesis of Fused Tetracyclic Ketone Ring Systems. Preprints.org. [Link]

-

Organic Syntheses. Chlorosulfonyl isocyanate. Org. Synth. 1966, 46, 23. [Link]

-

Cohen, D. T. General Reactivity and Applications of Chlorosulfonyl Isocyanate (CSI). Literature Presentation. [Link]

-

Jiangsu Saideli Pharmaceutical. Chlorosulfonyl Isocyanate (CSI). Saidelipharm. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Chlorosulfonyl isocyanate, 98+%. Cole-Parmer. [Link]

-

Royalchem. Chlorosulfonyl Isocyanate (CSI). Royalchem. [Link]

-

ACS Publications. Reaction of Chlorosulfonyl Isocyanate with Fluorosubstituted Alkenes: Evidence of a Concerted Pathway. The Journal of Organic Chemistry. [Link]

-

ACS Publications. Application of Chlorosulfonyl Isocyanate (CSI) in the Synthesis of Fused Tetracyclic Ketone Ring Systems. ACS Omega. [Link]

-

PubChem. Chlorosulfonyl isocyanate. National Institutes of Health. [Link]

-

IBG. Chlorosulfonyl isocyanate 103750 - Safety Data Sheet. IBG. [Link]

-

ResearchGate. Recent advances in the chemistry of chlorosulfonyl isocyanate: a review. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 3-Chlorophenyl isocyanate. Cole-Parmer. [Link]

-

Chemam, Y., et al. Recent advances in the chemistry of chlorosulfonyl isocyanate: a review. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

-

McFarland, J. W., & Yuen, L. C. Chemistry of sulfonyl isocyanates. V. Reactions with aromatic compounds. The Journal of Organic Chemistry. [Link]

Sources

- 1. Chlorosulfonyl isocyanate - Wikipedia [en.wikipedia.org]

- 2. Chlorosulfonyl isocyanate | CAS 1189-71-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. Chlorosulfonyl isocyanate | CClNO3S | CID 70918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 68984-05-4 [sigmaaldrich.com]

- 5. meisenbaochem.com [meisenbaochem.com]

- 6. 哎呀…您访问的页面不存在-魔客吧 [ykccnm.com]

- 7. Chlorosulfonyl isocyanate | 1189-71-5 [chemicalbook.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. arxada.com [arxada.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Application of Chlorosulfonyl Isocyanate (CSI) in the Synthesis of Fused Tetracyclic Ketone Ring Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. royal-chem.com [royal-chem.com]

- 14. CAS 1189-71-5: Chlorosulfonyl isocyanate | CymitQuimica [cymitquimica.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. dcfinechemicals.com [dcfinechemicals.com]

- 19. fishersci.com [fishersci.com]

- 20. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Methodological & Application

Synthesis of N-sulfonyl carbamates from 3-chlorobenzenesulfonyl isocyanate

< . ## Application Notes and Protocols for the Synthesis of N-sulfonyl Carbamates from 3-Chlorobenzenesulfonyl Isocyanate

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of N-sulfonyl carbamates, with a specific focus on the utilization of 3-chlorobenzenesulfonyl isocyanate. N-sulfonyl carbamates are a pivotal class of organic compounds with broad applications in medicinal chemistry and drug discovery.[1][2] This guide offers a detailed exploration of the underlying reaction mechanisms, a meticulously validated step-by-step experimental protocol, and in-depth procedures for the purification and analytical characterization of the synthesized products. By elucidating the causality behind experimental choices and providing a framework for self-validation, this document aims to empower researchers to confidently and efficiently synthesize these valuable compounds.

Introduction: The Significance of N-Sulfonyl Carbamates in Modern Drug Discovery

N-sulfonyl carbamates, which integrate both a sulfonamide and a carbamate moiety, are recognized as privileged structures in medicinal chemistry.[1] This unique combination of functional groups imparts favorable physicochemical properties, including enhanced metabolic stability, improved cell membrane permeability, and the ability to participate in crucial hydrogen bonding interactions with biological targets.[2] Consequently, the N-sulfonyl carbamate scaffold is found in a variety of therapeutic agents, including antiviral medications like amprenavir and darunavir, which act as HIV protease inhibitors.[1]

The sulfonamide group itself is a cornerstone of numerous pharmaceuticals, exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties.[3] The incorporation of a carbamate functionality can further modulate the biological activity and pharmacokinetic profile of these molecules.[2] The synthesis of these compounds, therefore, represents a critical step in the development of new and effective therapeutic agents. 3-Chlorobenzenesulfonyl isocyanate serves as a highly reactive and versatile reagent for the efficient construction of the N-sulfonyl carbamate core.[4]

Mechanistic Insights: The Reaction of 3-Chlorobenzenesulfonyl Isocyanate with Alcohols

The synthesis of N-sulfonyl carbamates from 3-chlorobenzenesulfonyl isocyanate and an alcohol proceeds via a nucleophilic addition mechanism. The isocyanate group (-N=C=O) of the sulfonyl isocyanate is highly electrophilic, particularly at the central carbon atom.[4] The alcohol, acting as a nucleophile, attacks this electrophilic carbon.

The reaction is generally understood to proceed through a concerted mechanism where the alcohol's oxygen atom attacks the isocyanate carbon, and simultaneously, the alcohol's proton is transferred to the isocyanate nitrogen.[5][6] The presence of electron-withdrawing groups on the phenyl ring of the sulfonyl isocyanate, such as the chlorine atom in 3-chlorobenzenesulfonyl isocyanate, enhances the electrophilicity of the isocyanate carbon, thereby accelerating the reaction.[6]

Figure 1. Reaction mechanism for N-sulfonyl carbamate synthesis.

Experimental Protocol: A Validated Step-by-Step Synthesis

This protocol provides a general method for the synthesis of N-sulfonyl carbamates. Researchers should adapt the procedure based on the specific alcohol used and perform appropriate safety assessments.

3.1. Materials and Reagents

-

3-Chlorobenzenesulfonyl isocyanate (≥98%)

-

Anhydrous alcohol (e.g., ethanol, methanol, isopropanol)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Ice bath

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

3.2. Safety Precautions

-

3-Chlorobenzenesulfonyl isocyanate is highly reactive and corrosive. It reacts violently with water and protic solvents.[7] Handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9][10][11][12]

-

The reaction should be conducted under an inert atmosphere to prevent reaction with atmospheric moisture.[11][12]

-

Work-up procedures involving water should be performed with caution.

3.3. Reaction Workflow

Figure 2. General workflow for N-sulfonyl carbamate synthesis.

3.4. Detailed Procedure

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 3-chlorobenzenesulfonyl isocyanate (1.0 eq) dissolved in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

-

Addition of Alcohol: Dissolve the desired alcohol (1.0-1.2 eq) in anhydrous DCM in a dropping funnel. Add the alcohol solution dropwise to the stirred solution of 3-chlorobenzenesulfonyl isocyanate over a period of 15-30 minutes. The use of a slight excess of the alcohol can help ensure complete consumption of the isocyanate.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (3-chlorobenzenesulfonyl isocyanate) is consumed.

-

Work-up: Once the reaction is complete, cautiously quench the reaction by the slow addition of a small amount of water or dilute aqueous acid (e.g., 1M HCl). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure N-sulfonyl carbamate.

Characterization and Data Analysis

The structure and purity of the synthesized N-sulfonyl carbamate should be confirmed using standard analytical techniques.

4.1. Spectroscopic Data

The following table summarizes the expected spectroscopic data for a representative N-sulfonyl carbamate. Actual values will vary depending on the specific alcohol used.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the 3-chlorobenzenesulfonyl group, the protons of the alkyl/aryl group from the alcohol, and a characteristic broad singlet for the N-H proton.[13][14] |

| ¹³C NMR | Resonances for the aromatic carbons, the carbons of the alcohol-derived moiety, and a characteristic signal for the carbamate carbonyl carbon (~150-160 ppm).[13][14] |

| FT-IR | Characteristic absorption bands for the N-H stretch (~3300 cm⁻¹), C=O stretch of the carbamate (~1700-1750 cm⁻¹), and S=O stretches of the sulfonyl group (~1350 and 1160 cm⁻¹).[14][15] |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the N-sulfonyl carbamate.[15] |

4.2. Data Interpretation Example

For the product of the reaction between 3-chlorobenzenesulfonyl isocyanate and ethanol, ethyl N-(3-chlorobenzenesulfonyl)carbamate, one would expect to see a triplet and a quartet in the ¹H NMR spectrum corresponding to the ethyl group, in addition to the aromatic and N-H protons. The mass spectrum should show a molecular ion peak corresponding to the molecular formula C₉H₁₀ClNO₄S.

Applications in Drug Development and Beyond

The synthetic protocol detailed herein provides access to a diverse library of N-sulfonyl carbamates. These compounds can be screened for a wide range of biological activities. For instance, N-sulfonyl carbamates have been investigated as inhibitors of butyrylcholinesterase, an enzyme implicated in the progression of Alzheimer's disease.[1] Furthermore, the N-sulfonyl carbamate moiety can serve as a versatile intermediate for the synthesis of other important classes of compounds, such as sulfonylureas, through reaction with nitrogen nucleophiles.[1]

Troubleshooting and Key Considerations

-

Low Yield: Incomplete reaction may be due to impure reagents or insufficient reaction time. Ensure all reagents and solvents are anhydrous. The reaction may require gentle heating in some cases, depending on the reactivity of the alcohol.

-

Side Products: The primary side product is often the corresponding N,N'-bis(3-chlorobenzenesulfonyl)urea, formed from the reaction of the isocyanate with any residual water. Meticulous exclusion of moisture is critical.

-

Purification Challenges: Some N-sulfonyl carbamates may be difficult to purify by chromatography. Recrystallization from a suitable solvent system can be an effective alternative.

Conclusion

The synthesis of N-sulfonyl carbamates from 3-chlorobenzenesulfonyl isocyanate is a robust and versatile reaction that provides access to a class of compounds with significant potential in drug discovery and development. By understanding the underlying mechanism, adhering to a validated experimental protocol, and employing rigorous characterization techniques, researchers can efficiently synthesize and explore the therapeutic potential of these valuable molecules.

References

-

Covestro. SAFETY DATA SHEET. Retrieved from [Link]

-

Gümüş, M. K., et al. (2025). Synthesis, crystal structure and in silico study of some sulfonyl carbamate derivatives: Interactions with butyrylcholinesterase enzyme. Journal of Molecular Structure, 1311, 138249. [Link]

-

Organic Syntheses. p-TOLYLSULFONYLDIAZOMETHANE. Organic Syntheses, Coll. Vol. 6, p.981 (1988); Vol. 57, p.107 (1977). [Link]

-

Kos, J., et al. (2022). Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. Molecules, 27(15), 4949. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

- Google Patents. (2012). EP2527314A1 - Process for preparation of phenyl carbamate derivatives.

-

Al-Suhaimi, E. A. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Molecules, 28(14), 5434. [Link]

-

El-Sayed, M. A. A., et al. (2019). Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). Medicinal Chemistry Research, 28, 1099–1131. [Link]

-

Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

-

Bingol, K., et al. (2014). Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. Analytical Chemistry, 86(11), 5324–5331. [Link]

-

Bowser, J. R., et al. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 54(44), 5944–5946. [Link]

-

Raspoet, G., et al. (1999). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 64(18), 6567–6575. [Link]

-

Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (2021). 1D and 2D NMR spectroscopy for identification of carbamide-containing biologically active compounds. Retrieved from [Link]

-

El-Sanhoury, M. H., et al. (2021). Direct N-glycosylation of tosyl and nosyl carbamates with trichloroacetimidate donors. New Journal of Chemistry, 45(31), 14041-14050. [Link]

-

Yuan, C., et al. (2023). N-Chlorosulfonyl carbamate-enabled, photoinduced amidation of quinoxalin-2(1H)-ones. Chemical Communications, 59(63), 9636-9639. [Link]

-

ResearchGate. (1956). Mechanism of Isocyanate Reactions with Ethanol. Retrieved from [Link]

-

Khan, K. M., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International, 2014, 608659. [Link]

-

Journal of the American Chemical Society. (1953). New Carbamates and Related Compounds. Journal of the American Chemical Society, 75(13), 3141-3144. [Link]

-

Cohen, D. T. (2010). General Reactivity and Applications of Chlorosulfonyl Isocyanate (CSI). Retrieved from [Link]

-

Restek. Analysis of N-Methyl Carbamate Pesticides in Food. Retrieved from [Link]

-

Mulbry, W. W., & Karns, J. S. (1989). Purification and characterization of the N-methylcarbamate hydrolase from Pseudomonas strain CRL-OK. Applied and Environmental Microbiology, 55(12), 3193–3197. [Link]

-

University of Wisconsin-River Falls. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

UCLA Chemistry and Biochemistry. (2000). WebSpectra - Problems in NMR and IR Spectroscopy. Retrieved from [Link]

- Google Patents. (2004). DE10321039A1 - Use of chlorosulfonyl isocyanate and urethane derivatives thereof as ATRP initiators for the production of linear or branched polymers, comb polymers, block copolymers, macro-initiators and star-shaped polymers.

-

Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Retrieved from [Link]

-

Cederbaum, F., et al. (2003). N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. CHIMIA International Journal for Chemistry, 57(11), 680-684. [Link]

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 4. arxada.com [arxada.com]

- 5. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 6. researchgate.net [researchgate.net]

- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. solutions.covestro.com [solutions.covestro.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

Troubleshooting & Optimization

Technical Support Center: Exotherm Control in 3-Chlorobenzenesulfonyl Isocyanate Additions

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for handling addition reactions with 3-chlorobenzenesulfonyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for managing the significant exotherms associated with this highly reactive reagent. Our goal is to ensure your experiments are not only successful but also safe and reproducible.

The high electrophilicity of the isocyanate carbon, amplified by the electron-withdrawing sulfonyl group, makes 3-chlorobenzenesulfonyl isocyanate an exceptionally reactive substrate.[1] This reactivity, while synthetically useful, presents a considerable challenge in controlling the heat generated during nucleophilic attack, particularly with amines and alcohols. Failure to manage this exotherm can lead to thermal runaway, reduced yields, side-product formation, and significant safety hazards.[2] This guide provides troubleshooting advice and best practices in a direct question-and-answer format.

Troubleshooting Guide: Immediate Issues & Corrective Actions

This section addresses specific problems you may encounter during your experiment.

Question 1: My reaction temperature is spiking uncontrollably moments after I began adding the 3-chlorobenzenesulfonyl isocyanate. What is happening and what should I do?

Answer: You are likely experiencing the onset of a thermal runaway reaction. This occurs when the rate of heat generation from the chemical reaction exceeds the rate of heat removal from the reactor. The increasing temperature further accelerates the reaction rate, creating a dangerous feedback loop.[3][4]

Immediate Corrective Actions:

-

Stop Reagent Addition Immediately: Cease the flow of 3-chlorobenzenesulfonyl isocyanate.

-

Enhance Cooling: If it is safe to do so, lower the temperature of your cooling bath or add more coolant (e.g., dry ice to an acetone bath).

-

Alert Personnel: Inform colleagues in the lab of the situation.

-

Do NOT Add Quenching Agent to the Runaway Reaction: Adding a quenching agent to a large volume of unreacted, accumulating reagents can cause an even more violent, delayed exotherm.

-

Evacuate if Necessary: If the temperature continues to rise uncontrollably or if you observe rapid gas evolution or pressure buildup, evacuate the immediate area and follow your institution's emergency procedures.

Root Cause Analysis & Prevention for Future Experiments: The primary cause is an imbalance between reaction rate and heat dissipation. For your next attempt, you must fundamentally change the reaction parameters.

-

Rate of Addition: The single most critical parameter. Adding the isocyanate too quickly introduces fuel faster than the system can handle the resulting energy release.

-

Concentration: Highly concentrated solutions lead to a higher reaction rate per unit volume, making heat dissipation more challenging.

-

Heat Transfer: Inadequate stirring, an undersized cooling bath, or a thick-walled reaction vessel can severely limit heat removal.

Below is a decision-making workflow for troubleshooting and preventing runaway reactions.

Caption: Troubleshooting and prevention workflow for runaway reactions.

Question 2: My yield is low and I'm seeing a complex mixture of side products. Could this be related to poor temperature control?

Answer: Absolutely. Exceeding the optimal temperature window, even in localized "hot spots" due to poor mixing, can activate alternative reaction pathways. Isocyanates are prone to several temperature-dependent side reactions:

-

Dimerization/Trimerization: At elevated temperatures, isocyanates can react with themselves to form uretidinediones (dimers) and isocyanurates (trimers). These are often insoluble and can complicate purification.[5]

-

Allophanate Formation: The initial urethane or urea product can act as a nucleophile and attack another molecule of isocyanate, forming an allophanate or biuret, respectively. This is especially problematic if there is a local excess of isocyanate.[5]

-

Reaction with Solvent: While seemingly inert, solvents like DMF can react with highly electrophilic isocyanates at elevated temperatures.[6]

-

Substrate/Product Degradation: Your starting material or desired product may not be stable at the temperatures reached during an uncontrolled exotherm.

Solution: Strict adherence to the planned reaction temperature is paramount. This is achieved not just by external cooling but by controlling the rate of the reaction itself through slow, controlled addition of the 3-chlorobenzenesulfonyl isocyanate.

Frequently Asked Questions (FAQs)

This section covers broader topics related to experimental design and safety.

Q1: What are the most critical safety precautions when handling 3-chlorobenzenesulfonyl isocyanate?

A1: Due to its high reactivity and corrosiveness, strict safety protocols are mandatory.

-

Engineering Controls: Always handle 3-chlorobenzenesulfonyl isocyanate in a certified chemical fume hood.[7][8] Ensure an emergency eyewash and safety shower are immediately accessible.[9]

-

Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene; latex is not recommended).[9][10]

-

Moisture Sensitivity: This reagent reacts violently with water, producing HCl and CO2 gas, which can cause a dangerous pressure buildup in a closed system.[9] All glassware, solvents, and reagents must be scrupulously dry. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Spill Management: Have an appropriate spill kit ready. Spills should be absorbed with an inert material like sand or vermiculite (DO NOT use water or combustible materials).[7][9]

Q2: How does my choice of solvent impact exotherm control?

A2: The solvent is not merely a medium for the reaction; it is an active participant in thermal management.

-

Heat Sink: The solvent's heat capacity and total volume determine its ability to absorb the energy released. More dilute reaction mixtures provide a larger heat sink, buffering temperature changes.

-

Reaction Rate: Solvent polarity can influence the reaction rate. Polar aprotic solvents can stabilize charged intermediates, potentially accelerating the reaction and the rate of heat generation.[11][12][13]

-

Boiling Point: The solvent's boiling point sets the upper limit of the reaction temperature under reflux conditions. A low-boiling solvent can act as a safety valve by boiling off, but this can also lead to pressure buildup and loss of solvent.

-

Inertness: The solvent must be aprotic and non-nucleophilic. Protic solvents like alcohols will react directly with the isocyanate.[11]

Table 1: Properties of Common Aprotic Solvents for Isocyanate Reactions

| Solvent | Boiling Point (°C) | Heat Capacity (J/g·K) | Dielectric Constant (Polarity) | Notes |

| Dichloromethane (DCM) | 39.6 | 1.14 | 9.1 | Volatile, good for reactions below room temp. |

| Acetonitrile (MeCN) | 81.6 | 2.23 | 37.5 | Polar, can accelerate reaction rates. |

| Tetrahydrofuran (THF) | 66 | 1.70 | 7.6 | Can contain peroxides; must be purified. |

| Toluene | 110.6 | 1.80 | 2.4 | Non-polar, good for higher temperatures. |

| N,N-Dimethylformamide (DMF) | 153 | 2.03 | 36.7 | Highly polar; risk of reaction with CSI at elevated temps.[6] |

Q3: What is the best experimental setup for controlling the addition and monitoring the reaction?

A3: A well-designed setup is your first line of defense against an uncontrolled exotherm.

Caption: Key components of a safe experimental setup.

The most critical components are:

-

Controlled Addition: A syringe pump is the gold standard for precise, slow, and consistent addition. A pressure-equalizing dropping funnel is a viable alternative for larger scales, but requires constant manual monitoring.

-

Internal Temperature Monitoring: An external bath thermometer is not sufficient. You must measure the actual temperature of the reaction mixture.

-

Efficient Stirring: Vigorous stirring is essential to dissipate heat from the point of addition and prevent the formation of localized hot spots.

Experimental Protocols

Protocol 1: General Procedure for Controlled Addition of 3-Chlorobenzenesulfonyl Isocyanate

This protocol outlines a robust method for performing an addition reaction with a nucleophile (e.g., an alcohol or amine) while maintaining strict thermal control.

1. Reactor Setup:

- Under an inert atmosphere (N2 or Ar), equip a dry, round-bottom flask with a magnetic stir bar, an internal thermometer, and a septum.

- Place the flask in a cooling bath (e.g., ice-water for 0 °C) on a magnetic stir plate. Ensure the bath level is high enough to cover the expected reaction volume.

2. Reagent Preparation:

- Dissolve the nucleophile (1.0 equivalent) in a suitable anhydrous aprotic solvent (see Table 1) to a concentration of 0.1–0.5 M. Lower concentrations are safer for initial trials.

- Begin stirring and allow the solution to equilibrate to the desired internal temperature (e.g., 0 °C).

- In a separate dry flask, prepare a solution of 3-chlorobenzenesulfonyl isocyanate (1.0–1.1 equivalents) in the same anhydrous solvent. Load this solution into a gas-tight syringe for use with a syringe pump.

3. Controlled Addition:

- Set the syringe pump to a very slow addition rate for the first 10% of the isocyanate solution (e.g., 0.1 equivalents over 15-20 minutes).

- CRITICAL: Carefully monitor the internal thermometer. You should observe a small, controlled temperature increase (e.g., 1-3 °C) that subsides when addition is paused. If no exotherm is observed, do not increase the addition rate; investigate potential issues (e.g., poor reagent quality, incorrect setup).

- Once a controlled exotherm is established, continue the addition of the remaining isocyanate solution over a prolonged period (e.g., 1-3 hours), adjusting the rate to maintain the desired internal temperature.

4. Reaction Monitoring and Workup:

- After the addition is complete, allow the reaction to stir at the controlled temperature for a specified time, monitoring for completion by TLC or LC-MS.

- Once complete, proceed with a carefully planned quenching and workup procedure.

References

- Santa Cruz Biotechnology.

- Cole-Parmer.

- Chlorosulfonyl isocyanate 103750 - Safety Data Sheet.

- Isocyanate-based multicomponent reactions. RSC Advances.

- Safe Use of Di-Isocyan

- California Department of Public Health (CDPH).

- Benchchem.

- Graf, R. (1966).

- Methods and reaction mixtures for controlling exothermic reactions.

- Reactions of isocyanates with active hydrogen compounds. (Review article).

- Effect of solvent properties on reaction of isocyanates with mercaptans.

- Shellhamer, D. F., et al. Reaction of p-toluenesulfonyl isocyanate with electron-rich alkenes and monofluoroalkenes. Journal of Chemical Research.

- Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2.

- The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry.

- Application of Chlorosulfonyl Isocyanate (CSI) in the Synthesis of Fused Tetracyclic Ketone Ring Systems. ACS Omega.

- Pyrophobic Systems. (2024, April 4).

- Elmelin Ltd. (2021, May 6). Thermal runaway reaction - can it be prevented?

- Donaldson, P. Thermal runaway prevention. E-Mobility Engineering.

- Bacaloglu, R., et al. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence of tertiary amines. Journal Fur Praktische Chemie-chemiker-zeitung.

- Loader, C. E., & Anderson, H. J. Pyrrole chemistry. XXIII. The cyanation of substituted pyrroles with chlorosulfonyl isocyanate (CSI). New syntheses of pyrrole-3. Canadian Journal of Chemistry.

- Shellhamer, D. F.

Sources

- 1. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pyrophobic.com [pyrophobic.com]

- 4. Thermal runaway reaction - can it be prevented? - Elmelin Ltd [elmelin.com]

- 5. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. new.calderdale.gov.uk [new.calderdale.gov.uk]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Reactions of isocyanates with active hydrogen compounds [ebrary.net]

- 13. researchgate.net [researchgate.net]

Technical Support Center: Handling Lachrymatory Arylsulfonyl Isocyanates

Topic: Safe Handling, Synthesis, and Troubleshooting of Arylsulfonyl Isocyanates (e.g., p-Toluenesulfonyl Isocyanate - PTSI) Ticket ID: ASI-PROTO-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)

Core Directive & Executive Summary

Arylsulfonyl isocyanates (

-

Lachrymatory Potency: They are powerful tear agents. Exposure to ppm levels causes immediate, debilitating eye and respiratory irritation.

-

Moisture Sensitivity: The sulfonyl group enhances the electrophilicity of the isocyanate, making it react violently with water to release

, creating explosion risks in sealed vessels.

This guide replaces standard "safety sheets" with a causal, problem-solving framework for researchers.

Module A: Immediate Safety & Containment (The "Lachrymator" Factor)

Troubleshooting Guide: Exposure Control

Q: I am working in a fume hood, but my eyes are burning and tearing up. What is wrong? A: Standard fume hood airflow (100 fpm) is often insufficient for lachrymators if the sash is too high or if there is turbulence.

-

The Cause: Vapors are escaping the laminar flow. Lachrymators like PTSI have a low odor threshold but a high irritation index.

-

The Fix:

-

Sash Management: Lower the sash to the absolute minimum working height.

-

Double Containment: Do not open the bottle directly in the hood. Use a Schlenk line or cannula transfer technique.[3]

-

Decontamination: Wipe the outside of the bottle with a dry cloth, then a cloth dampened with 5% aqueous ammonia (neutralizer) before returning it to storage.

-

Q: Can I use a standard N95 mask? A: NO.

-

The Science: N95s filter particulates. Isocyanates are organic vapors.

-

The Standard: You must use a full-face respirator with organic vapor cartridges (OV) if working outside a glovebox. However, engineering controls (hoods/gloveboxes) are the primary defense; respirators are for emergencies only.

Visual Workflow: Air-Free Transfer Protocol

Use this logic to prevent atmospheric exposure and hydrolysis.

Figure 1: Decision logic for air-free transfer of lachrymatory isocyanates to prevent operator exposure and hydrolysis.

Module B: Synthesis & Reactivity (The Chemistry)

Technical FAQ: Reaction Optimization

Q: My reaction mixture turned into a solid white block or foamed over. What happened? A: You likely experienced moisture ingress , leading to competitive hydrolysis.

-

The Mechanism:

- (Unstable Carbamic Acid)

-

The Consequence: The

causes foaming. The sulfonamide is often less soluble, precipitating as a solid. -

The Solution:

-

Dry all solvents (THF, DCM, Toluene) over molecular sieves (3Å or 4Å).

-

Flame-dry glassware under vacuum before use.

-

Q: Why is the order of addition critical for Sulfonylurea synthesis? A: To control the exotherm and prevent side reactions.

-

Protocol: Add the Isocyanate to the Amine , not vice versa.

-

Reasoning: The reaction is highly exothermic. Adding the electrophile (isocyanate) slowly to the nucleophile (amine) allows for better heat dissipation. If the amine is added to the isocyanate, the local excess of isocyanate can lead to dimerization or biuret formation in some conditions.

Data Table: Reactivity Profile

| Nucleophile | Product Formed | Reaction Rate | Key Constraint |

| Water | Sulfonamide + | Fast (Violent) | AVOID. Causes pressure buildup. |

| Amine ( | Sulfonylurea | Instantaneous | Exothermic. Requires cooling (0°C). |

| Alcohol ( | Sulfonylcarbamate | Moderate | May require catalyst (e.g., |

| Carboxylic Acid | Amide + | Slow/Moderate | Evolves gas. Open system required.[1][3][4][5][6][7] |

Module C: Emergency Response & Waste (The Lifecycle)

Troubleshooting: Spills & Decontamination

Q: I spilled about 5mL of PTSI on the bench. Can I just wipe it up with water? A: ABSOLUTELY NOT.

-

The Hazard: Pure water will react violently, releasing

and potentially spraying the lachrymator into the air. -

The Protocol:

Q: What is the recipe for the Decontamination Solution? A: You need a mixture that solubilizes the isocyanate and reacts it controlledly.

-

Formula: 90% Water + 8% Concentrated Ammonia + 2% Liquid Detergent.[4][9]

-

Mechanism: The detergent solubilizes the organic isocyanate; the ammonia acts as a potent nucleophile to convert it to a harmless urea derivative rapidly; water acts as the bulk solvent and heat sink.

Visual Workflow: Spill Response Logic

Figure 2: Triage and response protocol for arylsulfonyl isocyanate spills. Note the critical "Do Not Seal" instruction to prevent pressure explosion from CO2.[9]

Storage & Stability

-

Temperature: Store at 2–8°C.

-

Atmosphere: Strictly under Argon or Nitrogen.[1]

-

Container: Secondary containment is mandatory. If the septum is punctured, replace it immediately or transfer the contents to a new Schlenk flask.

-

Shelf Life: Check for turbidity. Cloudiness indicates hydrolysis (formation of sulfonamide solids). If >10% solid is observed, distill before use or discard.

References

-

Safety Data Sheet: p-Toluenesulfonyl Isocyanate. Thermo Fisher Scientific. (2021). Retrieved from

-

Handling and Disposal of Isocyanates. Actsafe Safety Association. Retrieved from

-

Synthesis of Sulfonylureas. Organic Chemistry Portal. Retrieved from

-

Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Washington (DC): National Academies Press. Retrieved from

-

Isocyanates: Safe Handling and Use. Safe Work Australia. Retrieved from

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. How to Safely Handle Isocyanates? [enuochem.com]

- 3. reddit.com [reddit.com]

- 4. fsi.co [fsi.co]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. actsafe.ca [actsafe.ca]

- 9. safetyinnumbers.ca [safetyinnumbers.ca]

Validation & Comparative

Comparative Reactivity Guide: 2-Chloro vs. 3-Chlorobenzenesulfonyl Isocyanate

Part 1: Executive Summary & Technical Positioning

In the synthesis of sulfonylureas—a critical scaffold for herbicides (e.g., chlorsulfuron) and antidiabetic drugs—the choice between 2-chlorobenzenesulfonyl isocyanate (2-Cl-BSI) and 3-chlorobenzenesulfonyl isocyanate (3-Cl-BSI) is rarely arbitrary. It represents a trade-off between electronic activation and steric modulation .

While both reagents are highly electrophilic due to the strong electron-withdrawing nature of the sulfonyl group (

-

2-Cl-BSI (Ortho): Exhibits higher electrophilicity at the isocyanate carbon due to a stronger inductive effect (

), but introduces steric bulk that can influence the approach of large nucleophiles. It is the industry standard for high-potency herbicides. -

3-Cl-BSI (Meta): Offers a sterically unencumbered approach vector with moderate electronic activation. It is often used when the "ortho effect" causes unfavorable rotamer populations or when investigating Structure-Activity Relationships (SAR) where metabolic stability (via ring hydroxylation) is a priority.

Part 2: Mechanistic & Reactivity Analysis

Electronic Activation (The Inductive Dominance)

The reactivity of sulfonyl isocyanates is driven by the electrophilicity of the isocyanate carbon (

-

2-Cl-BSI: The chlorine atom at the ortho position is physically closer to the sulfonyl group. The inductive withdrawal (

) operates over a shorter distance, creating a more electron-deficient sulfur center. This amplifies the pull on the isocyanate nitrogen, maximizing the electrophilicity of -

3-Cl-BSI: The meta chlorine exerts a similar but weaker inductive effect due to increased distance. It lacks the resonance donation (

) that would deactivate the ring in the para position, making it a "clean" electron-withdrawing substituent, but less potent than the ortho isomer.

Steric Environment (The Ortho Effect)

Unlike aryl isocyanates where the

-

Conformational Locking: The ortho chlorine in 2-Cl-BSI restricts the rotation of the

bond. While this does not block the reaction site completely, it creates a "preferred approach" vector. -

Nucleophile Size Sensitivity: For small nucleophiles (methanol, methylamine), 2-Cl-BSI is faster due to electronics. For bulky heterocyclic amines (common in drug discovery), the steric clash may slightly retard the rate, requiring elevated temperatures (

) compared to ambient conditions 2.

Comparative Data Summary

| Feature | 2-Chlorobenzenesulfonyl Isocyanate | 3-Chlorobenzenesulfonyl Isocyanate |

| Electronic Effect | Strong Inductive (-I) activation | Moderate Inductive (-I) activation |

| Steric Hindrance | Moderate (Ortho Effect) | Low |

| Primary Application | Sulfonylurea Herbicides (e.g., Chlorsulfuron) | SAR Studies, Metabolic Probes |

| Reaction Temp | Often requires mild heat (40-50°C) with bulky amines | Typically Room Temperature (RT) |

| Hydrolytic Stability | Higher (Steric shielding of Sulfur) | Lower (More exposed) |

Part 3: Visualization of Reactivity Pathways

The following diagram illustrates the competing electronic and steric factors during nucleophilic attack.

Figure 1: Mechanistic pathway comparing the inductive activation of the ortho-isomer against the steric freedom of the meta-isomer.

Part 4: Experimental Protocol (Self-Validating System)

This protocol describes the synthesis of a sulfonylurea using 2-Cl-BSI . It is designed to be self-validating: the disappearance of the isocyanate peak in IR (

Scope

Coupling of 2-Cl-BSI with a heterocyclic amine (e.g., 2-amino-4,6-dimethoxypyrimidine) to form a sulfonylurea.

Reagents

-

Electrophile: 2-Chlorobenzenesulfonyl isocyanate (1.0 equiv)

-

Nucleophile: Heterocyclic amine (0.95 equiv) — Slight deficit ensures complete consumption of the difficult-to-remove amine.

-

Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).

-

Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology

-

System Preparation:

-

Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel.

-

Purge with nitrogen.

-

-

Nucleophile Dissolution:

-

Charge the flask with the heterocyclic amine (0.95 equiv).

-

Add anhydrous MeCN (

amine). Stir until fully dissolved. If the amine is insoluble at RT, warm slightly to

-

-

Controlled Addition (The Critical Step):

-

Dissolve 2-Cl-BSI (1.0 equiv) in a minimal amount of MeCN in the addition funnel.

-

Dropwise Addition: Add the isocyanate solution over 30 minutes. Note: The reaction is exothermic.[1] Maintain internal temperature

to prevent side reactions (e.g., dimerization).

-

-

Reaction Monitoring (Self-Validation):

-

TLC: Monitor the disappearance of the amine (usually more polar/fluorescent).

-

FT-IR (Optional but Recommended): Monitor the isocyanate stretch at

. The reaction is complete when this peak stabilizes (excess isocyanate remains) or disappears (if 1:1 stoichiometry was perfect).

-

-

Work-up:

-

The sulfonylurea product often precipitates from Acetonitrile.

-

Cool the mixture to

for 1 hour. -

Filter the white solid. Wash with cold MeCN (

) and diethyl ether ( -

Yield: Typically 85-95%.

-

Modification for 3-Cl-BSI

If using the 3-chloro isomer, the reaction is less sensitive to steric crowding. You may perform the addition at

Part 5: Synthetic Workflow & Decision Matrix

When developing a new sulfonylurea drug candidate, use this workflow to select the optimal isomer.

Figure 2: Decision matrix for selecting the optimal chlorobenzenesulfonyl isocyanate isomer based on nucleophile sterics.

References

-

BenchChem. An In-depth Technical Guide to the Synthesis and Purification of Chlorsulfuron. Retrieved from 1[1]

-

BenchChem. A Technical Guide to the Synthesis of Novel Chlorsulfuron Analogues and Derivatives. Retrieved from 2[1]

-

Sigma-Aldrich. 2-Chlorobenzenesulfonyl isocyanate Product Data. Retrieved from 3[3]

-

ChemicalBook. Chlorsulfuron Synthesis and Intermediates. Retrieved from 4

Sources

A Comparative Guide to HPLC Method Development for Purity Analysis of Sulfonyl Isocyanates

Introduction: The Analytical Challenge of Sulfonyl Isocyanates

Sulfonyl isocyanates are a class of highly reactive organic compounds characterized by the presence of both a sulfonyl (-SO2-) and an isocyanate (-N=C=O) functional group. This unique structure makes them valuable reagents in organic synthesis, particularly for creating sulfonamides and sulfonylureas, some of which have significant pharmaceutical applications. However, the very reactivity that makes them useful also presents a considerable challenge for analytical chemists tasked with determining their purity.